

# Acoforestinine spectral data (NMR, MS, IR)

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Compound of Interest		
Compound Name:	Acoforestinine	
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Acoforestinine: A Spectroscopic and Methodological Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectral data for **acoforestinine**, a diterpenoid alkaloid isolated from Aconitum handelianum. Due to the limited public availability of raw spectral data, this document synthesizes information from the primary literature to present a clear and structured summary of its spectroscopic characteristics and the methodologies used for its characterization.

#### Introduction

**Acoforestinine** was first isolated and identified as part of a study on the chemical constituents of Aconitum handelianum. The structure of this complex diterpenoid alkaloid was elucidated using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

## **Spectroscopic Data**

The structural elucidation of **acoforestinine** relied on the careful analysis of its spectral data. While the raw spectra are not publicly available, the key quantitative data from the primary literature are summarized below.

### **Mass Spectrometry (MS)**



High-resolution mass spectrometry is a critical tool for determining the elemental composition of a molecule.

Ion	m/z (Observed)	Formula	m/z (Calculated)
[M+H] <sup>+</sup>	Data not available	C35H52NO10	Data not available

Note: Specific high-resolution mass spectrometry data for **acoforestinine** is not detailed in the available abstracts. The molecular formula is reported as  $C_{35}H_{51}NO_{10}$ .

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The chemical shifts ( $\delta$ ) are reported in parts per million (ppm).

#### <sup>1</sup>H NMR and <sup>13</sup>C NMR Data for **Acoforestinine**

Position	<sup>13</sup> C Chemical Shift (δc)	<sup>1</sup> H Chemical Shift (δH, multiplicity, J in Hz)
Data not available in accessible literature	Data not available	Data not available

Note: The detailed <sup>1</sup>H and <sup>13</sup>C NMR assignments for **acoforestinine** are contained within the full text of the primary publication, which is not publicly accessible.

# **Infrared (IR) Spectroscopy**

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

Functional Group	Wavenumber (cm <sup>-1</sup> )
Data not available in accessible literature	Data not available

Note: Specific infrared absorption data for **acoforestinine** is not detailed in the available abstracts.



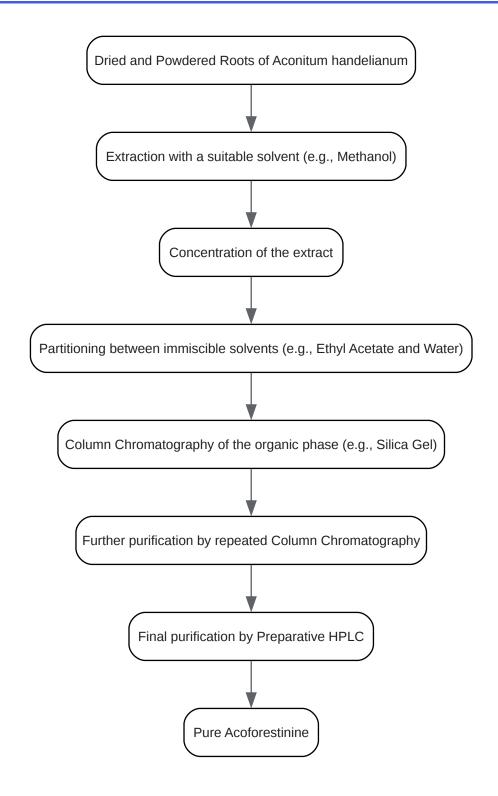
# **Experimental Protocols**

The methodologies outlined below are based on standard practices for the isolation and structural elucidation of natural products as described in the primary literature.

### **Isolation of Acoforestinine**

The isolation of **acoforestinine** from the roots of Aconitum handelianum typically involves the following workflow:





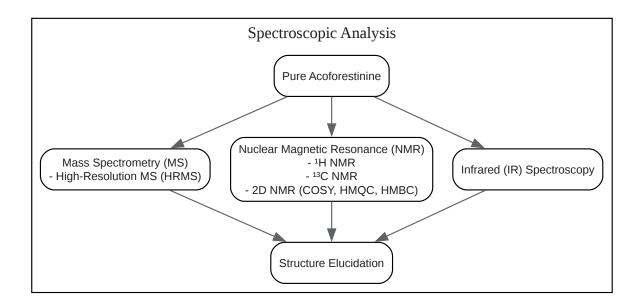
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Caption: General workflow for the isolation of **acoforestinine**.

# **Spectroscopic Analysis**



The structural characterization of the isolated **acoforestinine** was performed using a suite of spectroscopic techniques.



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Caption: Spectroscopic techniques for the structural elucidation of **acoforestinine**.

#### **Detailed Methodologies:**

- Mass Spectrometry (MS): High-resolution mass spectra were likely acquired on a time-offlight (TOF) or Orbitrap mass spectrometer using electrospray ionization (ESI) to determine the accurate mass and elemental composition.
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra were recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz). Deuterated chloroform (CDCl₃) or methanol (CD₃OD) are common solvents for such compounds. 2D NMR experiments, including COSY, HMQC, and HMBC, were essential for establishing the connectivity of protons and carbons.
- Infrared (IR) Spectroscopy: The IR spectrum was likely obtained using a Fourier-transform infrared (FTIR) spectrometer, with the sample prepared as a KBr pellet or a thin film.



# **Signaling Pathways and Logical Relationships**

There is currently no publicly available information regarding the specific signaling pathways modulated by **acoforestinine**. Research in this area would be a valuable next step in understanding its biological activity.

#### Conclusion

This guide provides a summary of the known spectroscopic information and the likely experimental protocols used for the characterization of **acoforestinine**. The lack of publicly accessible raw data highlights the need for open data practices in natural product research to facilitate further investigation and drug development efforts. Researchers interested in the detailed spectral assignments are encouraged to consult the primary publication: Yang J, et al. Diterpenoid alkaloids from Aconitum handelianum. Zhongguo Zhong Yao Za Zhi. 2009 Aug;34(15):1927-9.

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